2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one
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Overview
Description
2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one is an organic compound with the molecular formula C20H14N2O3 and a molecular weight of 330.34 g/mol This compound is known for its unique structure, which includes a benzoxazinone core and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one typically involves the reaction of 4-phenoxyaniline with isatoic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the benzoxazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]-4H-1-benzoxazin-4-one
- 2-[(4-Chlorophenyl)amino]-4H-1-benzoxazin-4-one
- 2-[(4-Methylphenyl)amino]-4H-1-benzoxazin-4-one
Uniqueness
2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoxazinone derivatives and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(4-phenoxyanilino)-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C20H14N2O3/c23-19-17-8-4-5-9-18(17)25-20(22-19)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,22,23) |
InChI Key |
MSAPUZCOVWXQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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